Diethyl 2-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]propanedioate
Overview
Description
Diethyl 2-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]propanedioate is an organic compound with the molecular formula C19H28O6 It is a diethyl ester derivative of propanedioic acid, featuring an ethylphenoxy group and ethoxyethyl chains
Scientific Research Applications
Diethyl 2-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]propanedioate typically involves the alkylation of diethyl malonate (diethyl propanedioate) with an appropriate alkyl halide. The process begins with the formation of the enolate ion of diethyl malonate by treating it with a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with an alkyl halide, such as 2-[2-(3-ethylphenoxy)ethoxy]ethyl bromide, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ethylphenoxy and ethoxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of Diethyl 2-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of propanedioic acid, commonly used in organic synthesis.
Ethyl phenoxyacetate: Contains a phenoxy group similar to Diethyl 2-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]propanedioate but lacks the ethoxyethyl chains.
Diethyl 2-ethylmalonate: Another ester derivative of propanedioic acid with an ethyl group.
Uniqueness
This compound is unique due to its combination of ethylphenoxy and ethoxyethyl groups, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
diethyl 2-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O6/c1-4-15-8-7-9-16(14-15)25-13-12-22-11-10-17(18(20)23-5-2)19(21)24-6-3/h7-9,14,17H,4-6,10-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAFAIDQSUFQMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCOCCC(C(=O)OCC)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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